(2E)-3-(2-Chloro-6-fluorophenyl)-1-phenylprop-2-en-1-one
Description
(2E)-3-(2-Chloro-6-fluorophenyl)-1-phenylprop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure features a 2-chloro-6-fluorophenyl group at the β-position and a phenyl ring at the α-position (Fig. 1). Synthesized via Claisen-Schmidt condensation, this compound crystallizes in the monoclinic space group Cc with unit cell parameters a = 12.1137 Å, b = 10.5012 Å, c = 18.6689 Å, and β = 107.882° . The planar geometry of the molecule (maximum deviation: 0.037 Å) facilitates π-π stacking and hydrogen-bonding interactions, which are critical for its nonlinear optical (NLO) properties .
Chalcones like this are studied for their diverse applications, including anticancer, antimicrobial, and NLO activities.
Properties
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO/c16-13-7-4-8-14(17)12(13)9-10-15(18)11-5-2-1-3-6-11/h1-10H/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZDIGABXAFEFY-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-Chloro-6-fluorophenyl)-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chloro-6-fluorobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity. The use of catalysts such as palladium or rhodium can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-Chloro-6-fluorophenyl)-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-3-(2-Chloro-6-fluorophenyl)-1-phenylprop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as optical or electronic materials.
Mechanism of Action
The mechanism of action of (2E)-3-(2-Chloro-6-fluorophenyl)-1-phenylprop-2-en-1-one involves its interaction with various molecular targets. The compound can act as an inhibitor of enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of (2E)-3-(2-Chloro-6-fluorophenyl)-1-phenylprop-2-en-1-one with analogous compounds:
Key Observations:
- Substituent Effects: Electron-withdrawing groups (Cl, F) increase molecular polarity and stability. For example, the target compound’s ortho-chloro and para-fluoro substituents enhance its NLO properties compared to non-halogenated analogs .
- Crystallography: The target compound’s monoclinic packing contrasts with derivatives lacking crystallographic data, highlighting the role of halogen substituents in stabilizing crystal lattices .
Nonlinear Optical (NLO) Properties
Comparative studies indicate:
- Hyperpolarizability: Ortho-fluoro and chloro groups increase dipole moments, enhancing second-harmonic generation (SHG) efficiency compared to non-halogenated chalcones .
- Crystal Packing: The monoclinic Cc space group allows for optimized alignment of molecular dipoles, critical for NLO applications .
Q & A
Q. Table 1: Comparative Bioactivity of Structural Analogs
| Compound Substituents | Antimicrobial (MIC, µg/mL) | Anticancer (IC₅₀, µM) |
|---|---|---|
| 2-Cl, 6-F, phenyl | 16–32 | 12.5 |
| 4-Cl, 2,4-dimethylphenyl | 32–64 | 25.0 |
| 4-OCH₃, 2-F | 8–16 | 8.2 |
Advanced: How can catalytic C–C/Si–C bond activation strategies improve functionalization of this chalcone?
Answer:
Transition-metal catalysts enable regioselective modifications:
- Palladium Catalysis : Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the β-position (yields >75%) .
- Rhodium-Mediated Si–C Cleavage : Generates silacycles (e.g., benzosiloles) via robust trialkylsilyl groups .
- Copper-Catalyzed Insertion : For nitrile or alkyne incorporation into the enone backbone .
Critical Factors : - Ligand choice (e.g., PPh₃ for Pd) and solvent polarity (DMF > THF) .
- Monitoring via GC-MS to detect intermediates like silacyclopropanes .
Advanced: What crystallographic challenges arise in resolving the structure of halogenated chalcones, and how are they addressed?
Answer:
- Disorder in Halogen Positions : Fluorine and chlorine may exhibit positional disorder due to similar electron densities. Refinement using SHELXL with restraints on Cl/F occupancy resolves this .
- Thermal Motion : High thermal parameters (B > 5 Ų) in aromatic rings are mitigated by low-temperature (100 K) data collection .
- Hydrogen Bonding : Weak C–H···O interactions stabilize the keto-enol tautomer. Hirshfeld surface analysis quantifies these contributions (e.g., 8–12% of total interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
